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molecular formula C11H8ClN B1585998 2-Chloro-3-phenylpyridine CAS No. 31557-57-0

2-Chloro-3-phenylpyridine

Cat. No. B1585998
M. Wt: 189.64 g/mol
InChI Key: GUIPMNNQJZQJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04757073

Procedure details

A stirred solution of potassium hydroxide (22.6 g, 0.4 mole), ethanol (45.3 mL), and water (36 mL) was treated with N-methyl N-nitroso-p-toluenesulfonamide (22.6 g, 0.1 mole; Aldrich) in ether (204 mL) at 65°. The rate of addition of the solution was regulated by the rate of distillation of the ether diazomethane solution. A diazomethane generation kit containing all polished glass surfaces was used to distill the ethanol diazomethane solution which was received in two collection vessels connected in tandem, the first cooled to 0° and the second to -78°. The combined diazomethane solutions were treated dropwise with the solution of 2-chloronicotinic acid (4.7 g, 0.03 mole) in methanol at -15°. The reaction mixture was maintained at -15° for 4 hr and then slowly allowed to equilibrate to room temperature. The solution was concentrated in vacuo to a yellow solid, partitioned between aqueous sodium carbonate and methylene chloride, and the organic layer was isolated, dried (MgSO4), and concentrated in vacuo to yield 5.2 g (approximately 100%) of methyl 2-chloronicotinate (VI) as a crude oil suitable for reaction with piperazine as given below.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
204 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
45.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].CN(N=O)S([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=O)=O.[N+](=C)=[N-].[Cl:20][C:21]1[N:29]=[CH:28][CH:27]=[CH:26]C=1C(O)=O>CCOCC.CO.O.C(O)C>[Cl:20][C:21]1[C:14]([C:11]2[CH:10]=[CH:9][CH:8]=[CH:13][CH:12]=2)=[CH:26][CH:27]=[CH:28][N:29]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
22.6 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C)N=O
Name
Quantity
204 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
36 mL
Type
solvent
Smiles
O
Name
Quantity
45.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition of the solution
DISTILLATION
Type
DISTILLATION
Details
was regulated by the rate of distillation of the ether diazomethane solution
ADDITION
Type
ADDITION
Details
A diazomethane generation kit containing all polished glass surfaces
DISTILLATION
Type
DISTILLATION
Details
to distill the ethanol diazomethane solution which
CUSTOM
Type
CUSTOM
Details
was received in two collection vessels
TEMPERATURE
Type
TEMPERATURE
Details
the first cooled to 0°
CUSTOM
Type
CUSTOM
Details
second to -78°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at -15° for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous sodium carbonate and methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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